molecular formula C10H17NO2 B3151945 Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate CAS No. 724773-42-6

Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate

Cat. No.: B3151945
CAS No.: 724773-42-6
M. Wt: 183.25 g/mol
InChI Key: VWBMKZXMDQPIQY-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate (CAS 724773-42-6) is a spirocyclic amino acid ester that serves as a versatile and valuable building block in pharmaceutical research and organic synthesis. This compound features a unique spiro[2.4]heptane scaffold, a structure of high interest in modern drug design due to the conformational constraints it imparts on molecular frameworks . The molecular formula is C10H17NO2, and it has a molecular weight of 183.25 g/mol . Spirocyclic structures like this one are pivotal in the synthesis of more complex, biologically active molecules. For instance, closely related 5-azaspiro[2.4]heptane carboxylic acid derivatives are key intermediates in the industrial synthesis of Ledipasvir, a potent antiviral medication used to treat Hepatitis C virus (HCV) infections . Furthermore, such sterically hindered spiro-amino acids are utilized in the design and synthesis of novel gamma-aminobutyric acid receptor (GABA_AR) ligands, which show promise as bronchodilators for the treatment of asthma . The aminomethyl and ester functional groups provide handles for further chemical modification, making this compound a flexible starting point for the development of protease inhibitors, receptor ligands, and other pharmacologically relevant agents . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper safety data sheets should be consulted before handling. The product often requires cold-chain transportation and storage to maintain stability .

Properties

IUPAC Name

methyl 2-(aminomethyl)spiro[2.4]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-8(12)10(7-11)6-9(10)4-2-3-5-9/h2-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBMKZXMDQPIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC12CCCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001213286
Record name Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724773-42-6
Record name Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=724773-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate typically involves the reaction of a spirocyclic ketone with an amine and an esterification step. The reaction conditions often include the use of a base to facilitate the nucleophilic attack of the amine on the carbonyl group, followed by the addition of methanol to form the ester .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate is characterized by its unique spiro structure, which contributes to its biological activity. The synthesis typically involves the reaction of spirocyclic compounds with amines and carboxylic acids, leading to the formation of the desired aminomethyl derivative. The compound's chemical formula is C9H15NO2C_9H_{15}NO_2, and it has a molecular weight of approximately 171.23 g/mol.

Research indicates that this compound exhibits various biological activities, particularly related to the central nervous system (CNS). The compound has been studied for its interaction with metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders.

  • Therapeutic Potential : Compounds that activate or inhibit mGluRs have shown promise in treating conditions such as anxiety, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Neuroprotective Effects : Studies have demonstrated that derivatives of this compound can protect neurons from excitotoxicity induced by glutamate, suggesting its role as a neuroprotective agent .

Table 2: Biological Activities

ActivityDescription
mGluR ModulationPotential treatment for CNS disorders
NeuroprotectionProtects against glutamate-induced neurotoxicity
Pain ManagementInhibits sensory synaptic response to noxious stimuli

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of this compound on mice subjected to medial cerebral artery occlusion (MCAO), a model for stroke. The results indicated significant neuroprotective effects, with treated groups showing reduced neuronal death compared to controls .

Case Study 2: Antinociceptive Properties

Another research focused on the antinociceptive properties of the compound in pain models. The findings revealed that administration of the compound resulted in a marked decrease in pain response, indicating its potential as an analgesic agent through modulation of mGluR pathways .

Mechanism of Action

The mechanism of action of Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The primary amine group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The spiro[2.4]heptane scaffold is versatile, and substituent variations significantly alter physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Structural Analogues and Their Properties

Compound Name Key Substituents Molecular Weight Melting Point (°C) Synthesis Method Key Applications/Findings
Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate (target compound) Aminomethyl, methyl ester ~213.25* Not reported Likely via LiAlH4 reduction + amination Potential bioactive intermediate
rel-Ethyl 4-oxo-2-(phenylethynyl)spiro[2.4]heptane-1-carboxylate (9) Phenylethynyl, ethyl ester, ketone 314.35 Not reported Pd-catalyzed cross-coupling Suzuki-Miyaura reaction model
Methyl 1-(3-benzoyl-5-methyl-2,4-dioxopyrimidin-1-yl)-4-oxospiro[2.4]heptane-1-carboxylate (3na) Benzoyl, pyrimidine, methyl ester, ketone 392.40 180.0–185.4 Michael addition-initiated cyclopropanation Spirocyclic nucleoside synthesis
1-Phenylspiro[2.4]heptane-1-carboxylic acid Phenyl, carboxylic acid 230.29 Not reported Commercial synthesis (P273-5047) Building block for organic chemistry
tert-Butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate Aminomethyl, tert-butyl carbamate 226.32 Not reported Enamine Ltd. catalog compound Pharmaceutical intermediate

*Calculated based on molecular formula C₁₀H₁₅NO₂.

Key Comparative Insights

Functional Group Influence: Aminomethyl vs. Phenyl/Phenylethynyl: The aminomethyl group enhances water solubility and nucleophilicity compared to hydrophobic aryl groups (e.g., in compound 9) . This makes the target compound more amenable to further functionalization (e.g., peptide coupling). Ester vs. Carboxylic Acid: The methyl ester in the target compound improves stability under acidic conditions compared to the free carboxylic acid in 1-phenylspiro[2.4]heptane-1-carboxylic acid .

Synthetic Accessibility :

  • The target compound may be synthesized via LiAlH4 reduction of ethyl spiro[2.4]heptane-1-carboxylate (as in ) followed by amination, whereas aryl-substituted analogues (e.g., compound 9) require Pd-catalyzed cross-coupling .
  • Spirocyclic pyrimidine derivatives (e.g., 3na) are synthesized via Michael addition-cyclopropanation cascades, highlighting divergent strategies for complex spiro frameworks .

Thermal Stability :

  • Compounds with ketone or dioxopyrimidine groups (e.g., 3na, m.p. 180–185°C) exhibit higher melting points than ester- or amine-bearing analogues due to enhanced intermolecular interactions .

Biological Relevance: Spiro[2.4]heptane derivatives with aminomethyl groups (e.g., the target compound) are understudied but share structural motifs with bioactive spiroazetidines and β-lactams .

Biological Activity

Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate, a compound with a unique spirocyclic structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a spirocyclic framework that contributes to its unique chemical properties. The compound's structure can be represented as follows:

PropertyDescription
IUPAC NameThis compound
CAS Number724773-42-6
Molecular FormulaC11H17NO2
Molecular Weight197.26 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, indicating potential applications in treating infections.
  • Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly in inhibiting the growth of tumor cells. In vitro studies have shown promising results against various cancer cell lines.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Biological Targets : The aminomethyl group can form hydrogen bonds and electrostatic interactions with specific molecular targets, influencing their function.
  • Influence on Signaling Pathways : Similar compounds have been shown to affect pathways involving protein kinases and other cellular signaling mechanisms, potentially leading to apoptosis in cancer cells.

Anticancer Studies

A notable study focused on the anticancer effects of this compound demonstrated its ability to inhibit cell proliferation in various cancer models:

  • In Vitro Studies : The compound was tested on several cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 10 μM.
Cell LineIC50 (μM)Effect Observed
MDA-MB-231 (Breast Cancer)1055% inhibition after 3 days
A549 (Lung Cancer)15Significant reduction in viability
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups, indicating its potential as an effective therapeutic agent.

Antimicrobial Activity

Research on the antimicrobial properties revealed that this compound showed inhibitory effects against:

  • Staphylococcus aureus : The compound demonstrated significant antibacterial activity, suggesting its potential use in developing new antibiotics.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL

Q & A

Q. How can conflicting literature data on the compound’s stability under acidic/basic conditions be reconciled?

  • Methodological Answer : Reproduce experiments using standardized buffers (pH 1–14) and monitor degradation via HPLC. Confounding factors like trace metals (e.g., Fe3+^{3+}) are mitigated by chelators (e.g., EDTA). Meta-analyses of published pKa and stability data identify outliers .

Advanced Applications

Q. What methodologies enable the study of the compound’s photodegradation pathways?

  • Methodological Answer : UV-Vis spectroscopy tracks absorbance changes under simulated sunlight (300–800 nm). Radical trapping agents (e.g., TEMPO) identify reactive intermediates, while GC-MS detects volatile degradation products .

Q. How is the compound integrated into supramolecular systems for material science applications?

  • Methodological Answer : Host-guest complexes with cyclodextrins or cucurbiturils are characterized via isothermal titration calorimetry (ITC). X-ray diffraction confirms lattice packing, while DFT predicts binding energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate
Reactant of Route 2
Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate

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